methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoate ester
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group and the benzoate ester, along with the thiophene ring, makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S2/c1-21-12(13-7-8-14(16)23-13)9-17-24(19,20)11-5-3-10(4-6-11)15(18)22-2/h3-8,12,17H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJYHUVXBMIHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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